Cas no 1595703-91-5 (5-Isoxazolecarboxylic acid, 3-(3-bromo-4-methylphenyl)-)

5-Isoxazolecarboxylic acid, 3-(3-bromo-4-methylphenyl)-, is a brominated aromatic isoxazole derivative with potential applications in pharmaceutical and agrochemical research. Its structural features, including the isoxazole core and bromo-methylphenyl substitution, make it a versatile intermediate for synthesizing biologically active compounds. The presence of both carboxylic acid and bromine functional groups allows for further derivatization, enabling modifications for targeted reactivity. This compound is particularly useful in medicinal chemistry for developing enzyme inhibitors or receptor ligands due to its rigid heterocyclic framework. High purity and well-defined chemical properties ensure consistent performance in synthetic applications. Suitable for controlled reactions, it serves as a valuable building block in organic synthesis.
5-Isoxazolecarboxylic acid, 3-(3-bromo-4-methylphenyl)- structure
1595703-91-5 structure
Product Name:5-Isoxazolecarboxylic acid, 3-(3-bromo-4-methylphenyl)-
CAS No:1595703-91-5
MF:C11H8BrNO3
MW:282.0901222229
CID:5251718
Update Time:2025-05-20

5-Isoxazolecarboxylic acid, 3-(3-bromo-4-methylphenyl)- Chemical and Physical Properties

Names and Identifiers

    • 5-Isoxazolecarboxylic acid, 3-(3-bromo-4-methylphenyl)-
    • Inchi: 1S/C11H8BrNO3/c1-6-2-3-7(4-8(6)12)9-5-10(11(14)15)16-13-9/h2-5H,1H3,(H,14,15)
    • InChI Key: YUEWMXUOXBOENX-UHFFFAOYSA-N
    • SMILES: O1C(C(O)=O)=CC(C2=CC=C(C)C(Br)=C2)=N1

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Additional information on 5-Isoxazolecarboxylic acid, 3-(3-bromo-4-methylphenyl)-

5-Isoxazolecarboxylic Acid, 3-(3-Bromo-4-Methylphenyl)-: A Comprehensive Overview

The compound with CAS No. 1595703-91-5, commonly referred to as 5-isoxazolecarboxylic acid, 3-(3-bromo-4-methylphenyl)-, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the isoxazole family, a class of heterocyclic compounds known for their versatile applications in drug discovery and materials science. The isoxazole ring serves as a critical structural motif, contributing to the molecule's unique chemical properties and reactivity.

Recent studies have highlighted the potential of 5-isoxazolecarboxylic acid, 3-(3-bromo-4-methylphenyl)- in various therapeutic areas. For instance, researchers have explored its role as a modulator of cellular signaling pathways, particularly in the context of cancer treatment. The bromine substituent at the 3-position of the phenyl ring introduces a degree of electronic variation, which enhances the molecule's ability to interact with biological targets such as kinases and receptors.

The synthesis of this compound typically involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. One common approach involves the coupling of an isoxazole derivative with a bromoarene precursor under palladium-catalyzed conditions. This method ensures high yields and excellent regioselectivity, making it suitable for large-scale production in pharmaceutical settings.

In terms of applications, 5-isoxazolecarboxylic acid, 3-(3-bromo-4-methylphenyl)- has shown promise in the development of antiproliferative agents. Preclinical studies have demonstrated its ability to inhibit the growth of various cancer cell lines by targeting key enzymes involved in cell cycle regulation. Additionally, its selective toxicity profile makes it a candidate for further investigation in targeted therapy.

From a structural perspective, the molecule's aromaticity and conjugation patterns play a crucial role in its electronic properties. The methyl group at the 4-position of the phenyl ring contributes to steric effects, which can influence both the molecule's solubility and its interaction with biological systems. These features make it an attractive scaffold for further chemical modifications and functionalization.

Recent advancements in computational chemistry have also provided deeper insights into the molecular dynamics of this compound. Quantum mechanical calculations have revealed that the isoxazole ring exhibits significant electron-withdrawing effects, which can enhance its reactivity in certain chemical transformations. This understanding has paved the way for innovative synthetic strategies and improved process optimization.

Furthermore, environmental considerations are increasingly being integrated into the development and application of such compounds. Researchers are exploring green chemistry approaches to synthesize 5-isoxazolecarboxylic acid, 3-(3-bromo-4-methylphenyl)- using renewable feedstocks and energy-efficient methods. These efforts align with global sustainability goals while maintaining high standards of product quality.

In conclusion, 5-isoxazolecarboxylic acid, 3-(3-bromo-4-methylphenyl)- represents a valuable addition to the arsenal of compounds being investigated for their therapeutic potential. Its unique structure, coupled with recent advances in synthetic and computational techniques, positions it as a promising candidate for future drug development initiatives.

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